
Methoxytrityl-S-PEG12-acid
Descripción general
Descripción
Methoxytrityl-S-PEG12-acid is a chemical compound used in scientific research for various applications. It is a derivative of polyethylene glycol (PEG) that is widely used in the pharmaceutical industry due to its biocompatibility and low toxicity. This compound is a versatile compound that can be used for drug delivery, protein conjugation, and other applications.
Mecanismo De Acción
Target of Action
Methoxytrityl-S-PEG12-acid is primarily designed to interact with free amines present in a molecule . The compound serves as a protected thiol-dPEG® spacer/linker, which can be introduced onto a molecule by reaction with a free amine .
Mode of Action
The mode of action of this compound involves the introduction of a protected thiol-dPEG® spacer/linker onto a molecule by reaction with a free amine . The dPEG®12 linker in this compound is functionalized with a methoxytrityl (Mmt)-protected thiol group on one end and an amine-reactive propionic acid moiety on the other .
Biochemical Pathways
It is known that the compound plays a role in the modification of biological therapeutics, chemical modifications, cross-linking, and conjugations .
Pharmacokinetics
The compound’s unique structure, which includes a dpeg® spacer/linker, suggests that it may have specific pharmacokinetic properties that influence its bioavailability .
Result of Action
The result of this compound’s action is the successful introduction of a protected thiol-dPEG® spacer/linker onto a molecule by reaction with a free amine . This modification can have various effects at the molecular and cellular level, depending on the specific molecule being modified and the context in which the modification occurs .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Methoxytrityl-S-Methoxytrityl-S-PEG12-acid12-acid in lab experiments include its biocompatibility, low toxicity, and versatility. It can be used for drug delivery, protein conjugation, and other applications. However, one limitation of using Methoxytrityl-S-Methoxytrityl-S-PEG12-acid12-acid is that it can be difficult to synthesize and purify. It is also important to note that the effects of Methoxytrityl-S-Methoxytrityl-S-PEG12-acid12-acid can vary depending on the specific application and dosage used.
Direcciones Futuras
There are several future directions for the use of Methoxytrityl-S-Methoxytrityl-S-PEG12-acid12-acid in scientific research. One direction is the development of new drug delivery systems that use Methoxytrityl-S-Methoxytrityl-S-PEG12-acid12-acid to target specific cells or tissues. Another direction is the development of new protein conjugation methods that use Methoxytrityl-S-Methoxytrityl-S-PEG12-acid12-acid to improve the pharmacokinetics and pharmacodynamics of proteins. Additionally, there is a need for more research to better understand the mechanism of action of Methoxytrityl-S-Methoxytrityl-S-PEG12-acid12-acid and its effects on biochemical and physiological processes in the body.
Conclusion
In conclusion, Methoxytrityl-S-Methoxytrityl-S-PEG12-acid12-acid is a versatile compound that is widely used in scientific research for various applications. It can be used for drug delivery, protein conjugation, and other applications. Methoxytrityl-S-Methoxytrityl-S-PEG12-acid12-acid has low toxicity and is well tolerated by the body. However, it is important to note that the effects of Methoxytrityl-S-Methoxytrityl-S-PEG12-acid12-acid can vary depending on the specific application and dosage used. There are several future directions for the use of Methoxytrityl-S-Methoxytrityl-S-PEG12-acid12-acid in scientific research, including the development of new drug delivery systems and protein conjugation methods.
Aplicaciones Científicas De Investigación
Methoxytrityl-S-Methoxytrityl-S-PEG12-acid12-acid is widely used in scientific research for various applications. One of the most common applications is drug delivery. Methoxytrityl-S-Methoxytrityl-S-PEG12-acid12-acid can be used to improve the solubility and stability of drugs, and it can also be used to target specific cells or tissues. Methoxytrityl-S-Methoxytrityl-S-PEG12-acid12-acid can also be used for protein conjugation, which is a process of attaching Methoxytrityl-S-PEG12-acid to proteins. This process can improve the pharmacokinetics and pharmacodynamics of proteins and increase their half-life in the body.
Análisis Bioquímico
Biochemical Properties
Methoxytrityl-S-PEG12-acid plays a crucial role in biochemical reactions by serving as a spacer or linker that facilitates the conjugation of biomolecules. The compound’s methoxytrityl-protected thiol group can react with free amines, allowing it to form stable linkages with proteins, enzymes, and other biomolecules. This interaction is essential for various applications, including the modification of biological therapeutics, chemical modifications, and cross-linking reactions . The propionic acid moiety of this compound further enhances its reactivity and versatility in biochemical processes.
Cellular Effects
This compound influences various cellular processes by interacting with cell surface receptors, enzymes, and intracellular signaling pathways. The compound’s ability to form stable linkages with proteins and enzymes allows it to modulate cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can affect the activity of enzymes involved in metabolic pathways, leading to changes in cellular metabolism and energy production . Additionally, the compound’s interactions with cell surface receptors can influence cell signaling and communication, impacting cellular functions such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules through its methoxytrityl-protected thiol group and propionic acid moiety. This interaction allows the compound to act as a linker or spacer, facilitating the conjugation of biomolecules and enhancing their stability and functionality. This compound can also modulate enzyme activity by binding to active sites or allosteric sites, leading to enzyme inhibition or activation . These interactions can result in changes in gene expression and cellular functions, highlighting the compound’s potential as a tool for studying biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time due to factors such as stability, degradation, and long-term interactions with biomolecules. The compound’s stability is influenced by its chemical structure and environmental conditions, which can affect its reactivity and efficacy in biochemical reactions . Over time, this compound may undergo degradation, leading to changes in its interactions with biomolecules and potential long-term effects on cellular functions. Studies have shown that the compound’s stability and reactivity can be maintained under specific conditions, making it a reliable tool for long-term biochemical research.
Dosage Effects in Animal Models
The effects of this compound in animal models can vary depending on the dosage administered. At lower doses, the compound may exhibit minimal effects on cellular functions and metabolic pathways, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism . Threshold effects may be observed, where a specific dosage is required to elicit a measurable response. Additionally, high doses of this compound may result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound’s ability to form stable linkages with biomolecules allows it to modulate metabolic flux and influence metabolite levels . For example, this compound can interact with enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation, leading to changes in energy production and metabolic homeostasis. These interactions highlight the compound’s potential as a tool for studying metabolic pathways and their regulation.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s methoxytrityl-protected thiol group and propionic acid moiety enable it to bind to specific transporters, facilitating its uptake and distribution within cells . Once inside the cell, this compound can localize to various cellular compartments, where it interacts with biomolecules and exerts its effects. The compound’s distribution within tissues is also influenced by its chemical properties and interactions with extracellular matrix components.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria . These localization patterns are essential for the compound’s interactions with biomolecules and its ability to modulate cellular functions. For example, this compound may localize to the mitochondria, where it interacts with enzymes involved in oxidative phosphorylation, leading to changes in energy production and metabolic homeostasis.
Propiedades
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(4-methoxyphenyl)-diphenylmethyl]sulfanylethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H70O15S/c1-50-45-14-12-44(13-15-45)47(42-8-4-2-5-9-42,43-10-6-3-7-11-43)63-41-40-62-39-38-61-37-36-60-35-34-59-33-32-58-31-30-57-29-28-56-27-26-55-25-24-54-23-22-53-21-20-52-19-18-51-17-16-46(48)49/h2-15H,16-41H2,1H3,(H,48,49) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHVFVYKJUPYPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H70O15S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
907.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





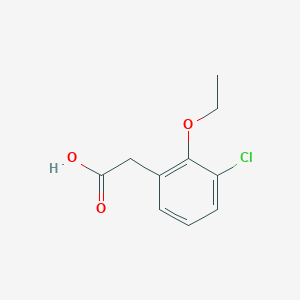

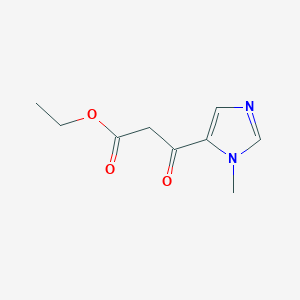
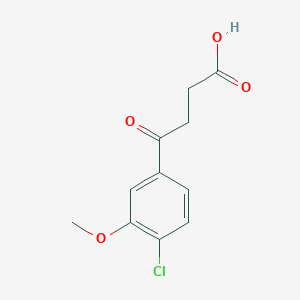

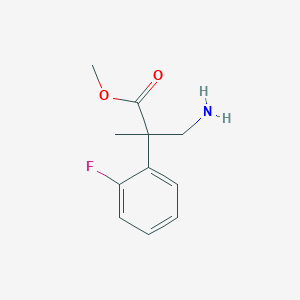
![2-[(Propan-2-yl)amino]butanoic acid hydrochloride](/img/structure/B1432071.png)

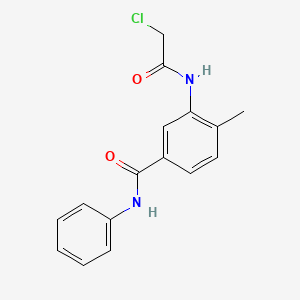
![Methyl 4-oxo-4,5,6,7-tetrahydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B1432076.png)
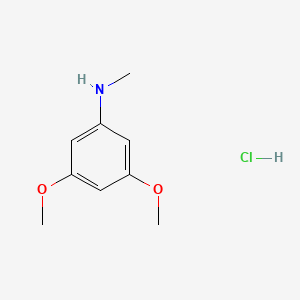
![1-[(Cyclopentylmethyl)sulfanyl]ethan-1-one](/img/structure/B1432083.png)